molecular formula C8H16ClNO2 B15233078 (S)-3-(Piperidin-3-YI)propanoic acid hcl

(S)-3-(Piperidin-3-YI)propanoic acid hcl

Cat. No.: B15233078
M. Wt: 193.67 g/mol
InChI Key: SKDLOWHMBJEXPF-FJXQXJEOSA-N
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Description

(S)-3-(Piperidin-3-YI)propanoic acid hydrochloride is a chiral compound with a piperidine ring attached to a propanoic acid moiety. The compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(Piperidin-3-YI)propanoic acid hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Attachment of the Propanoic Acid Moiety: The propanoic acid group is introduced through a series of reactions, such as esterification followed by hydrolysis.

    Chiral Resolution: The chiral center is resolved using chiral catalysts or by employing chiral starting materials.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of (S)-3-(Piperidin-3-YI)propanoic acid hydrochloride is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process may involve automated systems for precise control of temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(Piperidin-3-YI)propanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

(S)-3-(Piperidin-3-YI)propanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-3-(Piperidin-3-YI)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets by binding to their active sites or altering their conformation. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    ®-3-(Piperidin-3-YI)propanoic acid hydrochloride: The enantiomer of the compound with different stereochemistry.

    3-(Piperidin-3-YI)propanoic acid: The non-chiral version without the hydrochloride salt.

    N-Methyl-3-(Piperidin-3-YI)propanoic acid: A derivative with a methyl group attached to the nitrogen atom.

Uniqueness

(S)-3-(Piperidin-3-YI)propanoic acid hydrochloride is unique due to its chiral nature and the presence of the hydrochloride salt, which can influence its solubility and reactivity. The specific stereochemistry of the compound can also affect its biological activity and interactions with molecular targets.

Properties

Molecular Formula

C8H16ClNO2

Molecular Weight

193.67 g/mol

IUPAC Name

3-[(3S)-piperidin-3-yl]propanoic acid;hydrochloride

InChI

InChI=1S/C8H15NO2.ClH/c10-8(11)4-3-7-2-1-5-9-6-7;/h7,9H,1-6H2,(H,10,11);1H/t7-;/m0./s1

InChI Key

SKDLOWHMBJEXPF-FJXQXJEOSA-N

Isomeric SMILES

C1C[C@H](CNC1)CCC(=O)O.Cl

Canonical SMILES

C1CC(CNC1)CCC(=O)O.Cl

Origin of Product

United States

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